Ethyl 2-acetyl-6-nitrobenzoate chemical structure and properties
Ethyl 2-acetyl-6-nitrobenzoate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-acetyl-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetyl-6-nitrobenzoate is a substituted aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern, featuring an ester, an acetyl group, and a nitro group all in proximity on a benzene ring, presents a platform for diverse chemical transformations. The interplay of the electronic effects of these functional groups governs the molecule's reactivity, making it a potentially valuable intermediate in the synthesis of complex chemical architectures, including heterocyclic compounds and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its structure, properties, plausible synthetic routes, and predicted spectroscopic characteristics, alongside a discussion of its chemical reactivity and essential safety protocols.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of Ethyl 2-acetyl-6-nitrobenzoate are summarized below. Due to the limited availability of experimental data for this specific molecule, some properties are estimated based on structurally similar compounds, such as other substituted nitrobenzoates.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-acetyl-6-nitrobenzoate | N/A |
| CAS Number | 1057676-83-1 | N/A |
| Molecular Formula | C₁₁H₁₁NO₅ | N/A |
| Molecular Weight | 237.21 g/mol | N/A |
| Predicted Boiling Point | > 300 °C | N/A |
| Predicted Melting Point | Not available | N/A |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | N/A |
Chemical Structure:
Caption: Proposed synthetic workflow for Ethyl 2-acetyl-6-nitrobenzoate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Oxidation of 2-Ethyl-6-nitrotoluene to 2-Acetyl-6-nitrobenzoic Acid
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Rationale: The selective oxidation of a benzylic methyl group to a carboxylic acid in the presence of other alkyl groups can be challenging. However, conditions can be optimized. Potassium permanganate is a strong oxidizing agent suitable for this transformation.
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Procedure:
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Suspend 2-ethyl-6-nitrotoluene in an aqueous solution of sodium carbonate.
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Heat the mixture to reflux.
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Slowly add a solution of potassium permanganate in water over several hours. The progress of the reaction should be monitored by TLC or GC-MS.
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After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-acetyl-6-nitrobenzoic acid.
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Collect the solid by filtration, wash with cold water, and dry.
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Step 2: Fischer Esterification to Ethyl 2-acetyl-6-nitrobenzoate
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Rationale: The presence of two ortho substituents (acetyl and nitro groups) creates significant steric hindrance around the carboxylic acid, which can slow down the rate of esterification. Therefore, forcing conditions, such as using a large excess of alcohol and a strong acid catalyst, are likely necessary. A similar approach is used for other sterically hindered nitrobenzoic acids.
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Procedure:
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Dissolve the crude 2-acetyl-6-nitrobenzoic acid in a large excess of absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
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Heat the mixture to reflux for an extended period (12-24 hours), monitoring the reaction by TLC.
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After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification
The final product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization (Predicted)
No experimental spectra for Ethyl 2-acetyl-6-nitrobenzoate are publicly available. The following are predictions based on the analysis of its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (3H): The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a triplet in the range of δ 7.5-8.2 ppm. The exact shifts and coupling constants would depend on the electronic effects of the three substituents.
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Ethyl Ester CH₂ (2H): A quartet around δ 4.4 ppm, coupled to the methyl protons.
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Acetyl CH₃ (3H): A singlet around δ 2.6 ppm.
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Ethyl Ester CH₃ (3H): A triplet around δ 1.4 ppm, coupled to the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Two signals are expected in the downfield region: the ester carbonyl around δ 165 ppm and the ketone carbonyl around δ 195-200 ppm.
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Aromatic Carbons: Six signals are expected between δ 120-150 ppm. The carbons attached to the nitro and acetyl groups would be significantly shifted.
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Ethyl Ester Carbons: A signal for the CH₂ group around δ 62 ppm and a signal for the CH₃ group around δ 14 ppm.
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Acetyl Carbon: A signal for the CH₃ group around δ 27-30 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretching: Strong absorption bands for the ester carbonyl (around 1720-1740 cm⁻¹) and the ketone carbonyl (around 1690-1710 cm⁻¹).
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N-O Stretching: Two strong bands characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
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C-O Stretching: A band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 237.
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Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 192, and the loss of the ethyl group (-C₂H₅, m/z = 29) to give a fragment at m/z = 208. Loss of the acetyl group (-COCH₃, m/z = 43) is also possible.
Reactivity and Mechanistic Considerations
The chemical behavior of Ethyl 2-acetyl-6-nitrobenzoate is dictated by the electronic properties of its substituents.
Electronic Effects
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Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic aromatic substitution.
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Acetyl Group (-COCH₃): An electron-withdrawing group, also deactivating the ring.
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Ester Group (-COOEt): An electron-withdrawing group that deactivates the ring.
Caption: Dominant electronic effects of substituents on the benzene ring.
Potential Transformations
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Reduction of the Nitro Group: This is a common and highly useful transformation for nitroaromatic compounds. The nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). The resulting amino compound would be a valuable precursor for the synthesis of nitrogen-containing heterocycles.
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Reactions of the Acetyl Group: The acetyl group can undergo reactions typical of ketones. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for further carbon-carbon bond formation through reactions at the alpha-carbon.
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Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Due to steric hindrance, this reaction may require harsh conditions.
Safety and Handling
While specific toxicity data for Ethyl 2-acetyl-6-nitrobenzoate is unavailable, the presence of a nitroaromatic functionality necessitates careful handling. Compounds in this class are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin. [1][2]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [3] * Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. [4]* Handling:
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Avoid contact with skin, eyes, and clothing. [5] * Wash hands thoroughly after handling. [5] * Keep away from heat, sparks, and open flames.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [4] * Store away from strong oxidizing agents. [5]* First-Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water. [3] * In case of eye contact: Rinse cautiously with water for several minutes. [1] * If inhaled: Move the person to fresh air. [1] * If swallowed: Rinse mouth and seek medical attention. [1]
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Conclusion
Ethyl 2-acetyl-6-nitrobenzoate is a multifaceted organic molecule whose full potential as a synthetic intermediate is yet to be explored. While detailed experimental data remains scarce, its structure suggests a rich chemistry governed by the interplay of its functional groups. The insights provided in this guide regarding its likely properties, synthesis, and reactivity are intended to serve as a foundational resource for researchers aiming to utilize this compound in the development of novel molecules for applications in medicinal chemistry and materials science. As with any chemical, adherence to strict safety protocols is paramount when handling this compound.
References
- Tokyo Chemical Industry Co., Ltd. (2023).
- Loba Chemie Pvt. Ltd. (2015). Material Safety Data Sheet: 3-Nitrobenzoic Acid for Synthesis.
- ECHEMI. (n.d.). 78-83-1, Isobutanol Formula.
- ECHEMI. (n.d.).
- Fisher Scientific. (2010).
- Apollo Scientific Ltd. (2023).
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Makosza, M., & Ludwiczak, S. (n.d.).
- Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
- Shiina, I., et al. (2008). 2,6-DIMETHYL-4-NITROBENZOIC ANHYDRIDE (DMNBA): AN EFFECTIVE COUPLING REAGENT FOR THE SYNTHESIS OF CARBOXYLIC ESTERS AND LACTONES. The Journal of Antibiotics.
